7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
The mode of action of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . .
Biochemical Pathways
Imidazo[1,2-a]pyridines are involved in various biochemical pathways due to their broad spectrum of biological activity . They can be synthesized through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . .
Pharmacokinetics
The pharmacokinetics of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups. For instance, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . .
Result of Action
The result of action of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups. For instance, Q203, an imidazo[1,2-a]pyridine derivative, indicated a significant reduction of bacterial load when used in treatment . .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, it is recommended to ensure adequate ventilation when handling this compound and avoid dust formation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the three-component Groebke-Blackburn-Bienaymé reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under metal-free conditions, making it environmentally friendly .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow systems. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative .
Scientific Research Applications
7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Used in the synthesis of agrochemicals such as insecticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Bromo-7-fluoro-3-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Uniqueness
7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
7-chloro-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O2/c9-4-1-7-11-6(8(13)14)3-12(7)2-5(4)10/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFGRZMURAUXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=C2)C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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